4-Tert-butyl-3-chloro-benzaldehyde
Description
4-Tert-butyl-3-chloro-benzaldehyde (C₁₁H₁₃ClO) is a substituted benzaldehyde derivative featuring a tert-butyl group at the para position (C4) and a chlorine atom at the meta position (C3) relative to the aldehyde functional group. The tert-butyl group contributes significant steric bulk and lipophilicity, while the chlorine atom introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is primarily utilized in organic synthesis and pharmaceutical intermediates, though specific applications remain understudied in publicly available literature .
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-tert-butyl-3-chlorobenzaldehyde |
InChI |
InChI=1S/C11H13ClO/c1-11(2,3)9-5-4-8(7-13)6-10(9)12/h4-7H,1-3H3 |
InChI Key |
JDPBZPUEQCUOOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The chemical and biological properties of 4-Tert-butyl-3-chloro-benzaldehyde can be inferred through comparisons with analogs differing in substituent positions, functional groups, or electronic effects. Below is a detailed analysis supported by structural and mechanistic insights from related compounds.
Structural and Electronic Effects
Key Compounds for Comparison:
4-Nitrobenzaldehyde (electron-withdrawing nitro group)
p-Tert-butylbenzyl chloride (chlorinated benzyl derivative)
Table 1: Substituent Effects on Key Properties
Key Observations:
- The tert-butyl group in this compound enhances solubility in nonpolar solvents and may reduce reaction rates in sterically hindered environments compared to 3-chloro-benzaldehyde.
- The chlorine atom at C3 increases electrophilicity at the aldehyde group, promoting nucleophilic additions (e.g., Grignard reactions) but less intensely than the nitro group in 4-nitrobenzaldehyde.
- Compared to p-tert-butylbenzyl chloride , the aldehyde functional group in the target compound offers distinct reactivity, favoring condensation reactions over nucleophilic substitutions.
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